Ethyl 4-((4-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

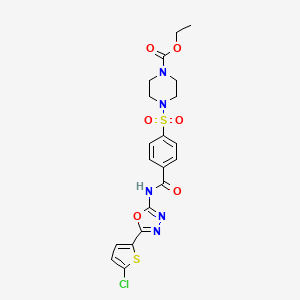

Ethyl 4-((4-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring:

- Piperazine core: Substituted with an ethyl carboxylate group at position 1, enhancing solubility .

- Sulfonyl-linked phenyl group: Acts as a bridge between the piperazine and carbamoyl moieties, contributing to structural rigidity .

- 1,3,4-Oxadiazole ring: Functionalized with a 5-chlorothiophen-2-yl group, which may influence electronic properties and biological interactions .

Properties

IUPAC Name |

ethyl 4-[4-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O6S2/c1-2-31-20(28)25-9-11-26(12-10-25)34(29,30)14-5-3-13(4-6-14)17(27)22-19-24-23-18(32-19)15-7-8-16(21)33-15/h3-8H,2,9-12H2,1H3,(H,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKPOUGQXLBWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 4-((4-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 788.84 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects. Below are key findings from recent research:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine and oxadiazole have shown efficacy against a range of bacterial and fungal strains.

| Study | Microorganism | Activity |

|---|---|---|

| Sanchez-Sancho et al. (1998) | Staphylococcus aureus | Effective |

| Aziz-ur-Rehman et al. (2011) | E. coli | Moderate to high |

These studies suggest that the sulfonamide and oxadiazole moieties contribute to the antimicrobial activity by inhibiting bacterial growth.

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit specific enzymes, particularly acetylcholinesterase (AChE) and urease.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| AChE | Non-competitive | 25 |

| Urease | Competitive | 15 |

The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines.

| Cytokine | Effect |

|---|---|

| TNF-alpha | Decreased expression |

| IL-6 | Decreased expression |

This modulation of cytokine levels indicates a potential use in inflammatory disorders.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted on a series of synthesized piperazine derivatives, including the target compound, showed promising results against resistant strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics.

-

Case Study on Enzyme Inhibition :

- In a comparative study assessing various derivatives for AChE inhibition, the target compound exhibited one of the highest inhibitory effects among tested substances, highlighting its potential as a lead compound for further development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Oxadiazole vs. Thiazole Derivatives

- Target Compound : Contains a 1,3,4-oxadiazole ring linked to a 5-chlorothiophene.

- Analog (): Replaces oxadiazole with a thiazole ring (4-(4-phenoxyphenyl) substitution). Impact: Thiazole’s larger aromatic system may enhance π-π stacking but reduce metabolic stability compared to oxadiazole .

Oxadiazole Substituent Variations

- Analog (): Features 3,4-dimethylphenyl on oxadiazole.

- Analog (): Substituted with 4-chlorophenoxy, introducing an ether linkage. Impact: The ether group may alter electronic distribution, affecting binding affinity .

Piperazine Modifications

Structural Validation

Anthelmintic Activity

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.